![molecular formula C16H11FN4S2 B2619407 6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 893122-79-7](/img/structure/B2619407.png)
6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorobenzyl and thiophene groups in the molecule suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Thiophene Group: The thiophene moiety can be attached through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could potentially modify the triazolopyridazine core.
Substitution: The fluorobenzyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could lead to sulfoxides or sulfones.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing triazole and thiophene rings exhibit a wide range of biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine have shown efficacy against various cancer cell lines. The structure–activity relationship (SAR) analyses suggest that modifications on the thiophene or triazole rings can significantly influence their cytotoxic effects .
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial properties. The presence of the thiophene ring enhances their ability to inhibit bacterial growth. Research has demonstrated that these compounds can effectively combat Gram-positive and Gram-negative bacteria as well as fungi .
Anti-inflammatory Effects
Compounds with triazole and thiophene structures have been investigated for their anti-inflammatory properties. In vitro studies suggest that they can inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .
Case Studies
- Anticancer Efficacy :
- Antimicrobial Activity :
-
Anti-inflammatory Studies :
- A recent investigation into the anti-inflammatory properties of similar compounds showed a reduction in inflammation markers in animal models. This suggests a potential therapeutic application in chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorobenzyl and thiophene groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-((2-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- 6-((2-Methylbenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
The unique combination of the fluorobenzyl and thiophene groups in 6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine may confer distinct chemical and biological properties compared to its analogs. This could result in different reactivity, stability, and biological activity profiles.
Biological Activity
The compound 6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core with a fluorobenzyl thioether and a thiophene substituent. Its unique structure may contribute to its biological properties, particularly in targeting specific biological pathways.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:
- Formation of the triazolo ring through cyclization reactions.
- Introduction of the thiophene and fluorobenzyl groups via substitution reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. The compound has been evaluated against various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 1.06 ± 0.16 | Induces apoptosis |
MCF-7 (Breast) | 1.23 ± 0.18 | Cell cycle arrest |
HeLa (Cervical) | 2.73 ± 0.33 | Apoptotic pathway activation |
These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific kinases involved in cancer progression. For instance, it showed promising inhibitory activity against c-Met kinase:
Compound | IC50 (μM) | Comparison |
---|---|---|
This compound | 0.090 | Comparable to Foretinib (IC50 = 0.019 μM) |
This suggests that the compound may act through mechanisms involving kinase inhibition, which is critical in many cancer therapies .
Study on Antiproliferative Effects
A detailed study evaluated the antiproliferative effects of various triazolo-pyridazine derivatives against breast and lung cancer cell lines. The findings indicated that compounds with similar structural motifs to this compound exhibited enhanced activity due to their ability to disrupt cellular signaling pathways .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of triazolo derivatives revealed that modifications at the thiophene and fluorobenzyl positions significantly affect biological activity. For instance, increasing electron-withdrawing characteristics at these positions improved anticancer potency .
Properties
IUPAC Name |
6-[(2-fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4S2/c17-12-5-2-1-4-11(12)10-23-15-8-7-14-18-19-16(21(14)20-15)13-6-3-9-22-13/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFINBZLBSFEPNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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